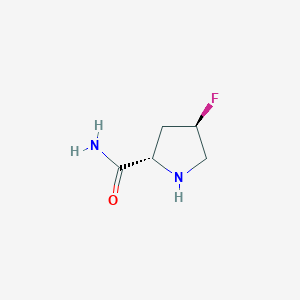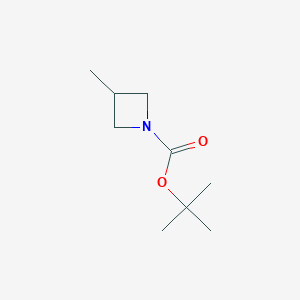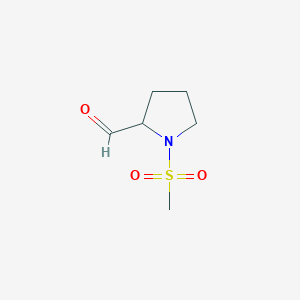![molecular formula C6H13NO B1396158 1-[(2R)-pyrrolidin-2-yl]ethanol CAS No. 848482-38-2](/img/structure/B1396158.png)
1-[(2R)-pyrrolidin-2-yl]ethanol
Overview
Description
“1-[(2R)-pyrrolidin-2-yl]ethanol” is a chemical compound with the molecular formula C6H13NO . It is related to pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of compounds related to “1-[(2R)-pyrrolidin-2-yl]ethanol” often involves the use of cyclic or acyclic precursors . The synthetic strategies used can involve ring construction from different precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-[(2R)-pyrrolidin-2-yl]ethanol” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes an ethanol group .Chemical Reactions Analysis
Pyrrolidine compounds, including “1-[(2R)-pyrrolidin-2-yl]ethanol”, can undergo various chemical reactions . These reactions can involve changes in the pyrrolidine ring or the ethanol group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(2R)-pyrrolidin-2-yl]ethanol” include a molecular weight of 129.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Heterogeneous Catalytic Hydrogenation
1-[(2R)-pyrrolidin-2-yl]ethanol has been studied in the context of heterogeneous catalytic hydrogenation. For instance, 1-methyl-2-pyrrole ethanol, which is structurally related, has been hydrogenated over palladium to yield 1-methyl-2-pyrrolidine ethanol. This compound is a valuable pharmaceutical intermediate, and its hydrogenation is a part of a newly developed industrial synthesis process (Hegedu˝s, Máthé, & Tungler, 1996).
Protecting Group in Polymer Chemistry
2-(Pyridin-2-yl)ethanol, a related compound, has been used as a protecting group for methacrylic acid (MAA). This group can be removed selectively after polymerization, either chemically under alkaline conditions or thermally at or above 110 °C. This discovery is significant for the polymer community, given the commercial availability and relatively low cost of 2-(pyridin-2-yl)ethanol (Elladiou & Patrickios, 2012).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of compounds structurally similar to 1-[(2R)-pyrrolidin-2-yl]ethanol have been explored. For example, (2S,2'S,4'R)-2-(1-hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrolidin-2'-yl)methyl]pyrrolidine was synthesized and characterized using various techniques, including single-crystal X-ray diffraction analysis (Fu et al., 2006).
Thermodynamic Studies
Excess molar enthalpies of mixtures involving pyrrolidin-2-one with alcohols such as ethanol have been measured. These studies provide insights into the specific interactions between molecules and can be pertinent in understanding compounds like 1-[(2R)-pyrrolidin-2-yl]ethanol (Mehta, Chauhan, & Triphati, 1997).
Catalytic and Synthetic Applications
1-[(2R)-pyrrolidin-2-yl]ethanol and related compounds have been utilized in various synthetic and catalytic applications. For instance, (R)-2-chloro-1-(pyridin-3-yl)ethanol was prepared via kinetic resolution and converted into (R)-1-(pyridin-3-yl)-2-aminoethanol, an important moiety of beta3-adrenergic receptor agonists (Perrone et al., 2006).
Molecular Species and Interaction Studies
Topological investigations have been conducted on molecular species and molecular interactions characterizing pyrrolidin-2-one + lower alkanol mixtures. These studies are crucial for understanding the behavior of 1-[(2R)-pyrrolidin-2-yl]ethanol in various solvent systems (Yadav, Sharma, & Sharma, 2009).
Solubility and Thermodynamic Properties
The solubility and thermodynamic properties of (2S)-pyrrolidine-2-carboxylic acid in water, alcohols, and water–alcohol mixtures have been studied. These findings are relevant for understanding the behavior of 1-[(2R)-pyrrolidin-2-yl]ethanol in similar solvents (Duan et al., 2015).
properties
IUPAC Name |
1-[(2R)-pyrrolidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(8)6-3-2-4-7-6/h5-8H,2-4H2,1H3/t5?,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBYUZARWOFDSE-PRJDIBJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@H]1CCCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2R)-pyrrolidin-2-yl]ethanol | |
CAS RN |
848482-38-2 | |
| Record name | 1-[(2R)-pyrrolidin-2-yl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1396076.png)


![8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1396081.png)








